
Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H6BrFN2O2 and a molecular weight of 249.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a pyrazine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate typically involves the bromination and fluorination of pyrazine derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the pyrazine ring . The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often utilized.
Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 6-bromo-5-methylpyrazine-2-carboxylate
- Methyl 6-bromo-3-fluoropyrazine-2-carboxylate
- Methyl 3-fluoro-5-methylpyrazine-2-carboxylate
Comparison: Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate is unique due to the presence of both bromine and fluorine atoms on the pyrazine ring, which imparts distinct chemical and physical properties. This dual halogenation enhances its reactivity and makes it a versatile intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H6BrFN2O2 |
|---|---|
Molecular Weight |
249.04 g/mol |
IUPAC Name |
methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6BrFN2O2/c1-3-5(8)11-4(6(9)10-3)7(12)13-2/h1-2H3 |
InChI Key |
SCNHOQONIZJQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)F)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


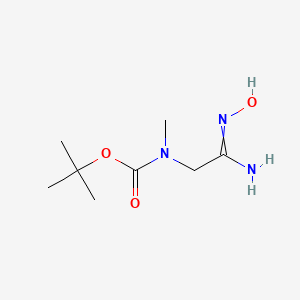

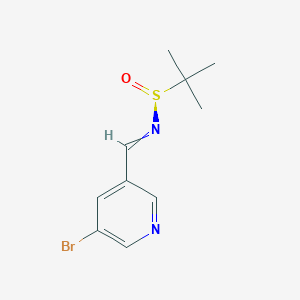

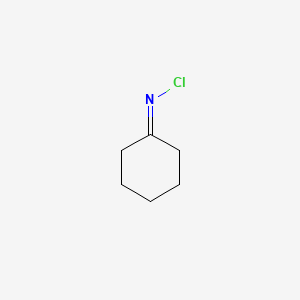

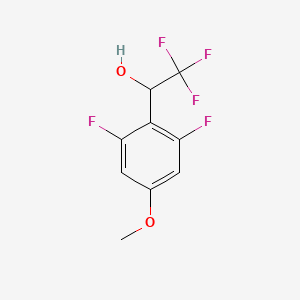
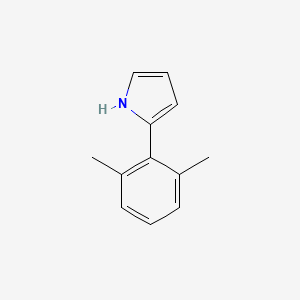
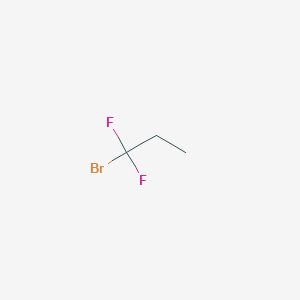

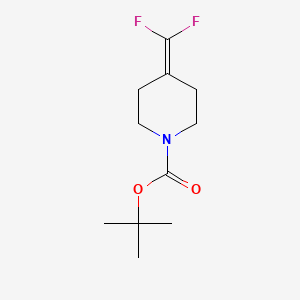

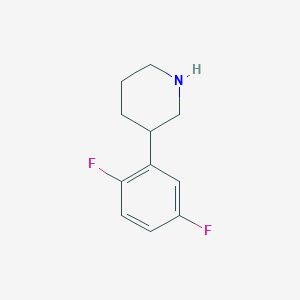
![3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11722483.png)
